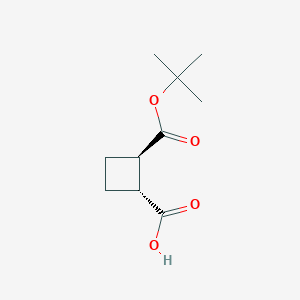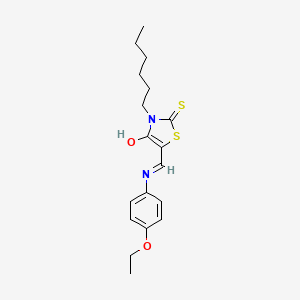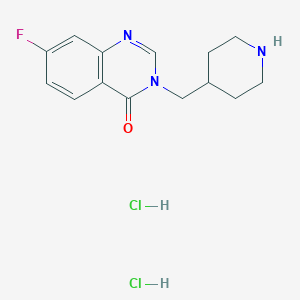
2-(2-methoxyethoxy)-N-(4-sulfamoylphenethyl)isonicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-methoxyethoxy)-N-(4-sulfamoylphenethyl)isonicotinamide, also known as A-438079, is a selective antagonist for the P2X7 receptor. The P2X7 receptor is a member of the P2X family of ligand-gated ion channels that are activated by extracellular ATP. The P2X7 receptor is predominantly expressed in immune cells and is involved in the regulation of inflammatory responses. A-438079 has been shown to have potential therapeutic applications in various inflammatory diseases.
Mécanisme D'action
2-(2-methoxyethoxy)-N-(4-sulfamoylphenethyl)isonicotinamide selectively blocks the P2X7 receptor, which is involved in the regulation of inflammatory responses. The P2X7 receptor is activated by extracellular ATP, which leads to the opening of a cation channel and the release of pro-inflammatory cytokines. By blocking the P2X7 receptor, 2-(2-methoxyethoxy)-N-(4-sulfamoylphenethyl)isonicotinamide inhibits the release of pro-inflammatory cytokines and reduces inflammation.
Biochemical and Physiological Effects
2-(2-methoxyethoxy)-N-(4-sulfamoylphenethyl)isonicotinamide has been shown to have anti-inflammatory effects in animal models of arthritis, colitis, and neuropathic pain. It has also been shown to have potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 2-(2-methoxyethoxy)-N-(4-sulfamoylphenethyl)isonicotinamide has been shown to reduce the production of pro-inflammatory cytokines such as IL-1β and IL-18.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2-methoxyethoxy)-N-(4-sulfamoylphenethyl)isonicotinamide is a selective antagonist for the P2X7 receptor, which makes it a valuable tool for studying the role of the P2X7 receptor in inflammatory responses. However, its selectivity for the P2X7 receptor may limit its use in studying other P2X receptors. 2-(2-methoxyethoxy)-N-(4-sulfamoylphenethyl)isonicotinamide has also been shown to have low oral bioavailability, which may limit its use in vivo.
Orientations Futures
1. Development of more potent and selective P2X7 receptor antagonists.
2. Investigation of the role of the P2X7 receptor in other diseases such as cancer and cardiovascular disease.
3. Development of novel drug delivery systems to improve the bioavailability of 2-(2-methoxyethoxy)-N-(4-sulfamoylphenethyl)isonicotinamide.
4. Investigation of the potential use of 2-(2-methoxyethoxy)-N-(4-sulfamoylphenethyl)isonicotinamide in combination with other anti-inflammatory agents.
5. Investigation of the long-term effects of 2-(2-methoxyethoxy)-N-(4-sulfamoylphenethyl)isonicotinamide on inflammation and immune function.
Méthodes De Synthèse
The synthesis of 2-(2-methoxyethoxy)-N-(4-sulfamoylphenethyl)isonicotinamide involves the condensation of 4-aminophenethyl isonicotinate with 2-(2-methoxyethoxy)ethyl chloroformate followed by sulfamoylation with sulfamide. The final product is obtained through purification by column chromatography.
Applications De Recherche Scientifique
2-(2-methoxyethoxy)-N-(4-sulfamoylphenethyl)isonicotinamide has been extensively studied for its potential therapeutic applications in various inflammatory diseases. It has been shown to have anti-inflammatory effects in animal models of arthritis, colitis, and neuropathic pain. 2-(2-methoxyethoxy)-N-(4-sulfamoylphenethyl)isonicotinamide has also been shown to have potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
2-(2-methoxyethoxy)-N-[2-(4-sulfamoylphenyl)ethyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O5S/c1-24-10-11-25-16-12-14(7-9-19-16)17(21)20-8-6-13-2-4-15(5-3-13)26(18,22)23/h2-5,7,9,12H,6,8,10-11H2,1H3,(H,20,21)(H2,18,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBASDMOBAMGRHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=NC=CC(=C1)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methoxyethoxy)-N-(4-sulfamoylphenethyl)isonicotinamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[1-[2-(2-Chlorophenoxy)propanoyl]azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2755041.png)
![(Z)-7-(2-(4-ethylphenyl)hydrazono)-1,3-dimethylthiazolo[2,3-f]purine-2,4,6(1H,3H,7H)-trione](/img/structure/B2755043.png)
![N-[2-[1-[(2,4-dichlorophenyl)methyl]benzimidazol-2-yl]ethyl]acetamide](/img/structure/B2755047.png)
![(4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)(thiophen-2-yl)methanone](/img/structure/B2755048.png)

![N-cyclopropyl-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2755051.png)




![9-(2,4-dimethoxyphenyl)-1,7-dimethyl-3-(3-methylbutyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2755056.png)
![N-(4-chlorophenyl)-2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2755057.png)